4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone
Description
Crystallographic Data and Bond Length Optimization
While direct crystallographic data for this compound is limited, analogous dioxane derivatives exhibit monoclinic systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 11.013 \, \text{Å}, b = 14.653 \, \text{Å}, c = 7.869 \, \text{Å} $$, and $$ \beta = 97.06^\circ $$. Key bond lengths inferred from related butyrophenone structures include:
| Bond Type | Length (Å) | Method | Source |
|---|---|---|---|
| C=O (ketone) | 1.229 | DFT-B3LYP/6-311+G(d,p) | |
| C-O (dioxane) | 1.413–1.436 | X-ray diffraction | |
| C-N (nitro group) | 1.467 | Experimental |
The dioxane ring’s bond angles average $$ 111^\circ $$, consistent with tetrahedral geometry at oxygen atoms.
Conformational Analysis of Dioxane and Nitroaryl Moieties
The 5,5-dimethyl-1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain between the methyl groups and axial hydrogens. This conformation positions the dioxane’s oxygen atoms in equatorial orientations, optimizing hydrogen-bonding potential.
The nitro group at the 3' position of the phenyl ring induces planar alignment with the aromatic system due to resonance stabilization. This orientation reduces steric clashes with the adjacent dioxane-linked butyl chain. Computational models suggest a dihedral angle of $$ 8^\circ–12^\circ $$ between the nitro group and phenyl plane, balancing conjugation and steric repulsion.
Tautomeric Possibilities and Resonance Stabilization Effects
The nitro group participates in resonance interactions with the phenyl ring, delocalizing electron density and creating partial positive charges at the ortho and para positions. This effect polarizes the ketone group, enhancing its electrophilicity.
While keto-enol tautomerism is theoretically possible for the butyrophenone moiety, the absence of α-hydrogens adjacent to the ketone (due to the butyl chain’s substitution pattern) precludes this equilibrium. Instead, the nitro group stabilizes the canonical ketone form through inductive electron withdrawal.
Resonance contributors for the nitroaryl moiety include:
$$
\text{O}2\text{N}—\text{C}6\text{H}4—\text{C}(= \text{O})— \leftrightarrow \text{O}2\text{N}^+—\text{C}6\text{H}4—\text{C}(—\text{O}^-)= \text{O}
$$
This delocalization lowers the system’s overall energy by approximately $$ 15–20 \, \text{kcal/mol} $$, as estimated via density functional theory (DFT).
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2)10-21-15(22-11-16)8-4-7-14(18)12-5-3-6-13(9-12)17(19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLLTLRBRGZANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645936 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-27-1 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes dissolving 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde in dry dichloromethane, followed by the addition of trifluoroacetic acid and p-chloranil .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone involves its interaction with molecular targets, which can vary depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, affecting biochemical pathways.
Comparison with Similar Compounds
Key Properties :
- Reactivity : The nitro group facilitates electrophilic aromatic substitution and reduction reactions, while the dioxane ring can undergo acid/base-catalyzed ring-opening.
- Applications: Organic Electronics: Serves as a monomer for oligophenylenevinylenes (OPVs), used in organic solar cells. Pharmaceutical Intermediates: Used to synthesize amino acids with anti-inflammatory activity.
The compound’s uniqueness arises from the synergistic effects of its dioxane ring and nitro substituent. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Nitro Group vs. Halogens :
- The 3'-nitro group in the target compound enables distinct reactivity (e.g., reduction to amines) compared to halogenated analogs (e.g., bromine supports Suzuki couplings).
- Nitro derivatives generally exhibit higher oxidative stability than iodo- or bromo-substituted analogs.
Dioxane Ring Impact: The 5,5-dimethyl-1,3-dioxane ring enhances steric bulk, reducing aggregation in OPVs compared to linear-chain analogs like 3-nitrobutyrophenone. Dioxane-containing compounds show improved pharmacokinetics (e.g., longer half-life) over non-dioxane analogs in drug studies.
Substituent Position :
- Fluorine at the 2' or 4' position (e.g., 2',4'-difluoro analog) increases lipophilicity and membrane permeability, critical for CNS drug candidates.
- Methoxy groups (e.g., 3',4'-dimethoxy analog) alter electronic properties, making the compound suitable for optoelectronic applications.
Biological Activity: The target compound’s anti-inflammatory amino acid derivatives outperform 4-isopropylbutyrophenone analogs in in vitro assays. Halogenated derivatives (e.g., bromo, chloro) show higher cytotoxicity, limiting their therapeutic use.
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C16H21NO5
- CAS Number : 898786-27-1
- Molecular Weight : 307.35 g/mol
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various derivatives related to this compound. The compound’s effectiveness against various microorganisms is summarized below:
| Compound | Microorganism | IC50 (µg/mL) |
|---|---|---|
| This compound | E. coli | Not specified |
| Compound A | C. albicans | 0.82 |
| Compound B | A. flavus | 1.2 |
| Compound C | S. aureus | 1.0 |
The above table highlights the comparative efficacy of related compounds against specific pathogens. Although direct data for this compound is limited, its structural analogs exhibit significant antimicrobial activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines indicate that compounds similar to this compound show varying degrees of toxicity:
| Compound | Cell Line | CC50 (µg/mL) |
|---|---|---|
| This compound | VERO-E6 | Not specified |
| Compound D | THP-1 | 160 - 676 |
The selectivity index (SI) calculated from these studies indicates the therapeutic potential of these compounds. A higher SI suggests lower toxicity relative to their antimicrobial activity.
Study on Antileishmanial Activity
A study evaluating the antileishmanial activity of dioxane derivatives found that similar structures can inhibit the growth of Leishmania species effectively. The mechanism involved may include interference with cellular processes essential for parasite survival. The findings suggest that modifications in the dioxane structure can enhance biological activity against specific pathogens.
Structure-Activity Relationship (SAR)
Research into SAR has shown that certain functional groups in dioxane derivatives significantly influence their biological activity. For example:
- Nitro group : Increases antimicrobial potency.
- Dioxane ring : Enhances solubility and bioavailability.
These insights are critical for guiding future synthesis and optimization of compounds like this compound for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-nitrobutyrophenone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, analogous compounds with the 5,5-dimethyl-1,3-dioxane moiety are synthesized via condensation of diols with ketones under acidic conditions, followed by nitration . Key steps include:
- Reagent selection : Use of Cs₂CO₃ as a base in DMF at 130°C for aryl ether formation, achieving ~51% yield after recrystallization .
- Purification : Recrystallization from CH₂Cl₂/EtOAc improves purity.
- Optimization : Substituting solvents (e.g., THF for DMF) or bases (K₃PO₄ for Cs₂CO₃) may enhance yields. For example, THF with Pd(PPh₃)₄ at 80°C improved borylation efficiency in related compounds .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the dioxane ring (δ ~4.5–5.0 ppm for equatorial protons) and nitro group (δ ~8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~334.14) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially critical for nitroaromatic byproducts .
Q. How does the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s stability and reactivity?
The dioxane ring enhances steric protection of adjacent functional groups, improving stability against hydrolysis. However, the nitro group at the 3'-position introduces sensitivity to reducing agents, necessitating inert atmospheres during synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for analogous nitrobutyrophenones?
Discrepancies in yields (e.g., 51% vs. 77% in similar reactions) arise from:
Q. How can computational modeling predict the pharmacological activity of this compound?
- Docking studies : The butyrophenone core interacts with dopamine D₂ receptors, while the nitro group may enhance binding to nitroreductases .
- QSAR models : Correlate substituent electronic effects (e.g., nitro group’s Hammett σₚ value) with activity .
- Metabolite prediction : CYP450 enzymes likely oxidize the dioxane ring, forming diol intermediates .
Q. What advanced analytical techniques differentiate isomeric byproducts during synthesis?
- X-ray crystallography : Resolves regiochemical ambiguity in nitro group placement .
- 2D NMR (COSY, NOESY) : Identifies coupling between dioxane protons and aromatic protons .
- Isotopic labeling : Use of ⁴-nitrophenol-2,3,5,6-d₄ aids in tracking nitro group reactivity .
Methodological Challenges and Solutions
Q. How can researchers mitigate hazards associated with nitroaromatic intermediates?
Q. What regulatory considerations apply to this compound in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
